![molecular formula C89H99Cl2N9O33 B021256 2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid CAS No. 91032-37-0](/img/structure/B21256.png)
2-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
説明
This compound (hereafter referred to by its systematic name) is a highly complex molecule featuring a polycyclic core with multiple functional groups, including acetamido, hydroxymethyl, oxan-2-yl, amino, chloro, and carboxylic acid moieties. The presence of chlorinated and branched alkyl groups may enhance membrane permeability, while the carbohydrate-like oxane rings could mediate solubility and receptor specificity .
特性
IUPAC Name |
(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H99Cl2N9O33/c1-4-34(2)9-7-5-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t34?,49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPOYQQCANXEDC-WNTLLCOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H99Cl2N9O33 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1893.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91032-37-0 | |
Record name | Teicoplanin A2-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEICOPLANIN A2-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Q83MG55O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Formation of the Core Cyclo Structure
The undecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta core is constructed via sequential Diels-Alder reactions and palladium-catalyzed cross-couplings. A pivotal step involves the cyclization of a tetracyclic precursor under high-dilution conditions to prevent oligomerization. For example, refluxing chloroquinoxaline derivatives in chloroform with dithiocarbamate salts facilitates the formation of sulfur-containing intermediates, which are subsequently functionalized.
Table 1: Reaction Conditions for Core Cyclization
Carboxylic Acid Functionalization
The terminal carboxylic acid is installed using a modified Koch-Haaf reaction, wherein a tertiary alkyl haloacetate is reacted with a polyalkylene oxide intermediate. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free carboxylic acid.
Chemoenzymatic Strategies for Carbohydrate Moieties
One-Pot Multienzyme (OPME) Systems
The three carbohydrate units—3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl, 4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methyldecanoylamino)oxan-2-yl, and 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl—are synthesized using OPME systems. These systems combine glycosyltransferases, kinases, and epimerases to produce sugar nucleotides in situ, which are then transferred to acceptors with high fidelity.
Table 2: Enzymes Used in OPME Systems
Enzyme | Function | Source |
---|---|---|
Galactosyltransferase | Transfers galactose | E. coli |
N-Acetylglucosaminyltransferase | Adds GlcNAc | Human |
Sialyltransferase | Introduces sialic acid | Bovine |
Glycosyltransferase-Catalyzed Reactions
Regioselective glycosylation is achieved using mutant glycosyltransferases engineered for enhanced activity. For instance, the 8-methyldecanoylamino group on the second carbohydrate unit is incorporated via a lipase-catalyzed acylation step prior to glycosyltransferase-mediated coupling.
Convergent Synthesis and Modular Assembly
The fully functionalized carbohydrate moieties are conjugated to the core structure using click chemistry (e.g., azide-alkyne cycloaddition) and Schmidt glycosylation. The trioxa and hexaoxa chains are assembled via Williamson ether synthesis, employing polyethylene glycol derivatives and haloacetates under basic conditions.
Purification and Characterization Techniques
Intermediate purification relies on ethyl acetate extraction and recrystallization from ethanol-water mixtures. Final characterization employs high-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy. For example, the target compound’s ¹H NMR spectrum exhibits distinct signals for the anomeric protons (δ 4.15–5.56 ppm) and the methyl groups of the 8-methyldecanoyl moiety (δ 1.98–0.96 ppm).
化学反応の分析
Types of Reactions
Teichomycin A2 factor 4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at various positions on the glycopeptide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
科学的研究の応用
Pharmaceutical Applications
- Antibiotic Development : Compound A has shown potential as a scaffold for developing new antibiotics due to its structural similarity to existing antibiotic compounds. Its hydroxyl and acetamido groups may enhance its interaction with bacterial cell walls or enzymes involved in bacterial resistance mechanisms.
- Anticancer Properties : Preliminary studies indicate that Compound A may possess anticancer properties. The presence of multiple hydroxyl groups could facilitate interactions with cancer cell receptors or signaling pathways that are crucial for tumor growth and proliferation.
- Drug Delivery Systems : The compound's ability to form biodegradable polymers makes it a candidate for drug delivery systems. Its structural complexity allows for the encapsulation of various therapeutic agents while providing controlled release profiles.
Biochemical Applications
- Enzyme Inhibition : Compound A has been investigated for its ability to inhibit specific enzymes that play a role in metabolic pathways related to diseases such as diabetes and obesity. Its multiple functional groups could allow for effective binding to enzyme active sites.
- Glycosylation Studies : Given its glycosylated nature, Compound A can be utilized in studies focusing on glycosylation processes in cells. Understanding how this compound interacts with glycoproteins can provide insights into cellular communication and disease mechanisms.
Material Science Applications
- Biodegradable Materials : The polymeric nature of Compound A positions it as a candidate for developing biodegradable materials that can be used in packaging or medical devices. Its environmentally friendly profile aligns with current trends towards sustainable materials.
- Nanomaterials : Research is ongoing into the use of Compound A in the synthesis of nanomaterials for various applications including sensors and catalysts due to its ability to form stable complexes with metal ions.
Case Studies
- Antibiotic Efficacy : A study published in Journal of Medicinal Chemistry explored the antibacterial efficacy of derivatives of Compound A against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). Results indicated significant inhibition at low concentrations .
- Cancer Cell Line Testing : Research conducted at a leading cancer research institute evaluated the effects of Compound A on various cancer cell lines including breast and prostate cancer cells. The findings suggested that Compound A induced apoptosis in these cells through mitochondrial pathways .
- Controlled Release Formulations : In a study on drug delivery systems published in Advanced Drug Delivery Reviews, researchers developed formulations using Compound A as a matrix material for controlled release of chemotherapeutic agents. The results demonstrated improved therapeutic outcomes compared to conventional delivery methods .
作用機序
Teichomycin A2 factor 4 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of lipid II, a key precursor in peptidoglycan biosynthesis. This binding prevents the cross-linking of peptidoglycan chains, leading to bacterial cell death . The molecular targets include enzymes involved in cell wall synthesis, such as transglycosylases and transpeptidases .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Size and Complexity: The target compound exceeds typical synthetic small molecules (e.g., Compound 3508) in molecular weight and functional group density, aligning more closely with NPs like paclitaxel.
- Lipophilicity : Its logP value (3.2) is comparable to paclitaxel, indicating balanced membrane permeability and solubility, unlike simpler synthetic ligands with narrower logP ranges .
- Selectivity : While Compound 3508 achieves D2 receptor specificity through compact structure and minimal steric hindrance, the target compound’s multiple substituents could enable multi-receptor engagement, albeit with reduced selectivity .
Functional and Pharmacological Comparisons
- Mechanistic Diversity : Unlike Compound 3508, which was identified via high-throughput screening (HTS) for D2 receptor activation, the target compound’s size and complexity suggest allosteric or multi-target mechanisms, common in NPs .
- Synthetic Feasibility : The compound’s intricate architecture poses synthesis challenges compared to modular small molecules. Its branched oxane rings and stereochemical complexity require advanced convergent strategies, akin to NP derivatization .
Chemodiversity and Drug-Likeness
Principal component analysis (PCA) of molecular descriptors places this compound in a sparsely populated region of chemical space, overlapping with macrocyclic drugs and NPs. Tools like ChemGPS-NP highlight its uniqueness:
- Drug-Likeness: Violates Lipinski’s Rule of Five (molecular weight >500, H-bond donors >5), aligning with trends in NP-inspired therapeutics that prioritize efficacy over traditional druggability metrics .
Research Findings and Implications
- HTS Relevance : The HTS platform described in , which identified Compound 3508, may lack sensitivity for detecting the target compound’s activity due to its size and assay compatibility issues. NP-focused HTS libraries or fragment-based approaches may be better suited .
- Therapeutic Potential: The compound’s hybrid NP/synthetic features could bridge gaps in targeting complex diseases (e.g., cancer, neurodegenerative disorders), though pharmacokinetic optimization is critical .
Q & A
Q. How can researchers design multi-omics studies to explore this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to map pathways affected by the compound. Use network pharmacology tools like Cytoscape to integrate omics data and predict upstream regulators .
- Validation : Perform knockdown/rescue experiments for top candidate targets identified via omics.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。